molecular formula C11H24O3Si B8380662 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid

Cat. No.: B8380662
M. Wt: 232.39 g/mol
InChI Key: LPOQMJJLBZAHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is crucial in multi-step organic syntheses, as it prevents unwanted reactions at the hydroxyl site. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)ethanol
  • 2-(tert-Butyldimethylsilyloxy)acetaldehyde
  • 2-(tert-Butyldimethylsilyloxy)acetic acid

Uniqueness

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is unique due to its specific structural arrangement, which provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance between steric protection and ease of deprotection, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid

InChI

InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)

InChI Key

LPOQMJJLBZAHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-methylbutanoic acid (5.0 g, 42.3 mmol) in DMF (21.2 mL) at 0° C. were added imidazole (6.34 g, 93.0 mmol) and DMAP (1.55 g, 12.7 mmol). The mixture was stirred for 5 min and TBDMS-Cl (14.0 g, 93.0 mmol) was added. The mixture was allowed to warm to ambient temperature. After 18 h, HCl (1.0 M in water) was added and the mixture was extracted with ethyl ether. The organic layer was washed with sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was dissolved in THF (25 mL) and a solution of KOH (7.12 g, 127 mmol) in THF (130 mL) and water (40 mL) was added at 0° C. The mixture was stirred for 1 h. The solution was acidified and the mixture was extracted with ethyl acetate (5×). The combined organic extracts was dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate) gave the title compound (4.44 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.12 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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